6-Ethylidene-Obeticholic Acid

Description

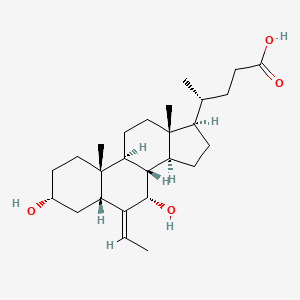

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXXWLPIJNFPHG-ZWVRHZPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Elucidation of 6 Ethylidene Obeticholic Acid

Synthetic Pathways and Methodological Advancements

One patented process begins with 3α,7-ditrimethylsilyloxy-5β-chol-6-en-24-oic acid methyl ester, which reacts with acetaldehyde (B116499) in the presence of a Lewis acid like boron trifluoride (BF₃) at low temperatures (-70°C to -50°C). google.com This reaction yields the key intermediate, E/Z-3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid methyl ester. google.com

Advancements in synthetic methodology have focused on improving the safety, scalability, and efficiency of this process. For instance, to circumvent the use of highly flammable reagents like n-butyllithium, alternative methods have been developed. google.com One such method employs benzyloxymethyl to protect both the hydroxyl and carboxyl groups of sodium 3α-hydroxy-7-keto-5β-cholanoate before forming the silyl (B83357) enol ether, which enhances the stability of the intermediate and improves the yield. google.com

A significant advancement is the development of a telescoped, kilogram-scale process for OCA production. thieme-connect.comresearchgate.net This process starts with the amidation of (E)-3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid to form an amide intermediate. thieme-connect.com This key intermediate then undergoes a one-pot procedure that includes hydrogenation of the ethylidene double bond, epimerization at the C6 position, reduction of the 7-keto group, and finally, hydrolysis of the amide to yield OCA. thieme-connect.comresearchgate.net This telescoped approach is more concise, environmentally friendly, and achieves a high yield with impurities controlled below 0.10%. thieme-connect.com

Table 1: Overview of a Synthetic Pathway to an Ethylidene Intermediate This table outlines a multi-step process for preparing Obeticholic Acid, highlighting the formation of the crucial 6-ethylidene intermediate.

| Step | Starting Material | Reagents | Product | Key Transformation | Reference |

|---|---|---|---|---|---|

| 1 | 3α,7-ditrimethylsilyloxy-5β-chol-6-en-24-oic acid methyl ester | CH₃CHO, BF₃ | E/Z-3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid methyl ester | Aldol condensation to form the C6-ethylidene group. | google.com |

| 2 | E/Z-3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid methyl ester | NaOH | E/Z-3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid | Saponification of the methyl ester. | google.com |

| 3 | E-3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid | Pd/C, H₂ | 3α-hydroxy-6α-ethyl-7-keto-5β-cholan-24-oic acid | Stereoselective hydrogenation of the ethylidene double bond. | google.com |

Stereochemical Considerations and Isomeric Purity in Synthesis

The synthesis of 6-Ethylidene-Obeticholic Acid and its progression to OCA is fraught with stereochemical challenges that must be precisely controlled to yield the desired biologically active molecule. The formation of the ethylidene group at C6 can result in a mixture of (E) and (Z) geometric isomers. google.com Synthetic procedures are often optimized to favor the formation of the (E)-isomer, which is the desired precursor for the subsequent hydrogenation step. google.comthieme-connect.com Patents describe achieving an E/Z isomer ratio of greater than 95% for the E-isomer. google.com

Following the introduction of the ethylidene group, the next critical stereochemical step is the hydrogenation of the double bond. This reduction must be highly stereoselective to produce the 6α-ethyl configuration of Obeticholic Acid, as the 6β-epimer (6-Epi-Obeticholic Acid) is an undesired impurity. google.comsynzeal.com The use of catalysts like Palladium on carbon (Pd/C) under specific pressure and temperature conditions facilitates this stereoselective reduction. google.com

Finally, the reduction of the 7-keto group to a hydroxyl group must also be stereocontrolled. The desired product, Obeticholic Acid, has a 7α-hydroxyl group. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) under basic conditions at elevated temperatures is employed to achieve high chiral selectivity for the 7α-hydroxy epimer over the 7β-epimer. google.comthieme-connect.com The presence of various isomers, such as the 3β-hydroxy epimer (3β-isoOCA), further underscores the necessity for stringent control over the stereochemistry at multiple chiral centers throughout the synthesis. researchgate.net

Derivatization Strategies for Structure-Activity Relationship Studies

The development of Obeticholic Acid spurred extensive research into the structure-activity relationships (SAR) of bile acid derivatives, particularly focusing on modifications to the steroidal scaffold to modulate activity at the Farnesoid X Receptor (FXR) and other bile acid-activated receptors like TGR5. cuni.czresearchgate.net

The introduction of a small alkyl group at the 6α-position was a breakthrough, dramatically increasing FXR agonistic potency. The 6α-ethyl group of OCA fits perfectly into a cavity within the FXR ligand-binding pocket, leading to a hundred-fold increase in activity compared to the natural ligand, chenodeoxycholic acid (CDCA). researchgate.netcuni.cz

SAR studies have explored various derivatives to understand the impact of specific structural features:

6-Ethylidene Derivatives : The introduction of the 6-ethylidene group itself into the CDCA scaffold has been shown to abrogate FXR agonism. researchgate.net This highlights that while the ethylidene is a crucial precursor, it is the subsequent stereoselective formation of the 6α-ethyl group that confers high potency.

Modifications at C3 and C7 : The orientation of the hydroxyl groups at C3 and C7 is critical. The 3β-hydroxy epimer of OCA (3β-isoOCA) shows significantly lower affinity for FXR in cell-free assays. researchgate.net However, it can be converted to the more active OCA by hepatic metabolism, demonstrating significant FXR activation in cellular and in vivo models. researchgate.net Furthermore, converting the C7-hydroxyl to a ketone (as in 3,7-dehydroobeticholic acid) eliminates FXR activity but results in a potent TGR5 agonist. researchgate.net

Modifications at the Side Chain : While the core modifications at C6 are central, changes to the C17 side chain have also been investigated to fine-tune the pharmacological profile of bile acid derivatives. mdpi.com

These studies demonstrate a delicate interplay between the substituents at the C3, C6, and C7 positions of the steroid nucleus in determining the potency and selectivity towards FXR and TGR5.

Table 2: Structure-Activity Relationship of Obeticholic Acid Derivatives This table summarizes the activity of various derivatives at the Farnesoid X Receptor (FXR) and TGR5.

| Compound / Derivative | Modification from Obeticholic Acid (OCA) | FXR Activity | TGR5 Activity | Reference |

|---|---|---|---|---|

| Obeticholic Acid (OCA) | Reference compound (6α-ethyl, 3α-OH, 7α-OH) | Potent Agonist (EC₅₀ ≈ 99 nM) | Weak Agonist | cuni.czresearchgate.net |

| 6-Ethylidene Derivative | 6-ethylidene group instead of 6α-ethyl | Agonism Abrogated | Not specified | researchgate.net |

| 3β-isoObeticholic Acid | 3β-OH instead of 3α-OH | Low-affinity ligand; acts as agonist in cells via conversion to OCA | Not specified | researchgate.net |

| 3,7-dehydroobeticholic acid | 7-keto group instead of 7α-OH | Minimal Activity | Potent Agonist | researchgate.net |

| Chenodeoxycholic Acid (CDCA) | No C6-ethyl group | Weak Agonist (100-fold less potent than OCA) | Agonist | mdpi.comresearchgate.net |

Molecular Target Interactions and Receptor Binding Profiling of 6 Ethylidene Obeticholic Acid

Farnesoid X Receptor (FXR) Ligand Binding Characteristics of 6-Ethylidene-Obeticholic Acid

FXR is a nuclear receptor that serves as a primary sensor for bile acids, playing a critical role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism. nih.govinterceptpharma.com The interaction of bile acid derivatives with FXR can result in agonism (activation) or antagonism (inhibition).

Obeticholic Acid (OCA), also known as 6α-ethyl-chenodeoxycholic acid, is a potent and selective FXR agonist. caymanchem.com The introduction of a 6α-ethyl group to the chenodeoxycholic acid (CDCA) scaffold makes OCA approximately 100-fold more potent as an FXR agonist than the endogenous ligand CDCA. frontiersin.orgmdpi.com This modification significantly enhances its ability to activate the receptor and modulate gene expression. mdpi.com

In stark contrast, the introduction of a 6-ethylidene group, which features a double bond, fundamentally alters the compound's interaction with FXR. Research indicates that the presence of the 6-ethylidene moiety in the chenodeoxycholic acid scaffold results in the abrogation of FXR agonism. sonar.ch This suggests that while the molecule may still bind to the receptor's ligand-binding pocket, it fails to induce the conformational changes necessary for receptor activation and subsequent downstream signaling. This lack of agonistic activity positions this compound as a potential FXR antagonist or a functionally inert ligand, a significant deviation from the potent agonist activity of Obeticholic Acid.

Comparative FXR Activity Profile

| Compound | Chemical Modification (vs. CDCA) | FXR Functional Activity | Relative Potency |

|---|---|---|---|

| Chenodeoxycholic Acid (CDCA) | Endogenous Ligand | Agonist | Baseline |

| Obeticholic Acid (6α-Ethyl-Obeticholic Acid) | 6α-ethyl group | Potent Agonist frontiersin.orgresearchgate.net | ~100x vs. CDCA frontiersin.orgmdpi.com |

| This compound | 6-ethylidene group | Agonism Abrogated sonar.ch | N/A (Not an agonist) |

The functional outcome of a ligand binding to FXR is dictated by the specific conformational state it stabilizes. In the case of agonists like Obeticholic Acid, binding induces a critical conformational change in the receptor's ligand-binding domain (LBD). Specifically, the 6α-ethyl group of OCA fits into a hydrophobic cavity within the LBD, which stabilizes the "active state" of the receptor. frontiersin.org This active conformation involves the repositioning of the C-terminal activation function helix (AF-2 or H12), creating a binding surface for the recruitment of co-activator proteins, which is essential for initiating gene transcription. frontiersin.org

For this compound, the structural rigidity and planarity of the ethylidene double bond likely prevent the compound from settling into the binding pocket in a manner that stabilizes the active conformation. This steric hindrance is thought to preclude the proper alignment of the AF-2 helix required for co-activator recruitment. Consequently, even if the compound occupies the binding pocket, it does not trigger the downstream molecular events associated with agonism. Studies on similar steroidal antagonists suggest that such ligands induce distinct conformational changes in the LBD, particularly affecting helices α5, α6, and AF-2, which leads to an inactive or repressive state. researchgate.net

G Protein-Coupled Bile Acid Receptor 1 (GPBAR1/TGR5) Modulation by this compound

GPBAR1, also known as TGR5, is a cell surface receptor that is activated by bile acids and mediates a variety of physiological responses, including metabolic regulation and anti-inflammatory effects. wgtn.ac.nzmdpi.com Unlike FXR, GPBAR1 signals through G-protein coupling and subsequent changes in intracellular second messengers like cyclic AMP (cAMP). mdpi.comresearchgate.net

The interaction of bile acid derivatives with GPBAR1 can be highly structure-dependent. Obeticholic Acid is recognized for its high selectivity for FXR, exhibiting only minimal activity at GPBAR1. mdpi.com This selectivity is a key feature of its pharmacological profile.

For this compound, available data indicates that the 6-ethylidene modification leads to an "alleviation" of GPBAR1 activation. sonar.ch This suggests that the compound is a weak agonist or lacks significant functional activity at this receptor, similar in outcome, if not mechanism, to Obeticholic Acid's low TGR5 activity.

It is noteworthy that minor changes in the position of the ethylidene group can dramatically alter GPBAR1 activity. For instance, the related compound (E)-7-ethylidene-lithocholic acid (7-ELCA), where the ethylidene group is at the C7 position of a lithocholic acid backbone, has been identified as a potent GPBAR1 agonist while simultaneously acting as an FXR antagonist. frontiersin.orgfrontiersin.org This highlights the exquisite sensitivity of the receptor to the precise geometry of the steroidal ligand.

Comparative GPBAR1/TGR5 Activity

| Compound | GPBAR1/TGR5 Functional Activity |

|---|---|

| Obeticholic Acid | Minimal/Reduced Activity mdpi.com |

| This compound | Alleviated Activation sonar.ch |

| (E)-7-Ethylidene-Lithocholic Acid | Potent Agonist frontiersin.orgfrontiersin.org |

Screening for Interactions with Other Nuclear and Membrane Receptors

To fully characterize the selectivity of a compound, it is often screened against a panel of other relevant receptors. For bile acid analogues, this would typically include other nuclear receptors (e.g., PXR, LXR, VDR) and membrane receptors.

Comprehensive screening data for this compound against a broad panel of receptors is not widely available in the reviewed scientific literature. However, studies on structurally related compounds provide some insight. For example, the dual FXR antagonist/GPBAR1 agonist (E)-7-ethylidene-lithocholic acid was reported to be highly selective, showing no significant off-target interactions with other tested nuclear receptors. diva-portal.org This suggests that the ethylidene-modified steroidal backbone may confer a degree of selectivity. Nevertheless, without direct experimental evidence, the full off-target profile of this compound remains to be formally determined. Further investigation is required to confirm its selectivity and rule out significant interactions with other signaling pathways.

Structure Activity Relationship Sar Analysis of 6 Ethylidene Obeticholic Acid Analogs

Impact of the 6-Ethylidene Moiety on Bile Acid Receptor Selectivity and Activity

The introduction of an alkyl group at the 6α-position of the CDCA steroid nucleus has been identified as a pivotal modification for enhancing potency at the farnesoid X receptor (FXR). cuni.cz The 6α-ethyl group, as seen in Obeticholic Acid (OCA), fits into a remaining free space within the FXR ligand-binding pocket, which dramatically increases binding affinity. cuni.cz Obeticholic acid, also known as 6α-ethyl-chenodeoxycholic acid (6-ECDCA), is a potent and selective FXR agonist with an EC50 value of 99 nM. axonmedchem.commedchemexpress.com It is a semi-synthetic derivative of the natural bile acid CDCA. researchgate.netwikipedia.org The 6-ethylidene group serves as a key synthetic intermediate that is subsequently reduced to the crucial 6α-ethyl group to achieve this high agonistic activity. researchgate.netgoogle.com Research indicates that the 6α-ethyl group is critical for conferring full FXR agonism. researchgate.net

The position and configuration of this alkylidene moiety are paramount in determining the pharmacological outcome. A striking example of this is seen when comparing 6-ethylidene derivatives with analogs where the group is moved to a different position. For instance, (E)-7-Ethylidene-lithocholic Acid (7-ELCA) is a compound where the ethylidene group is at the C7 position instead of C6. This seemingly minor shift completely alters its activity profile; 7-ELCA acts as a potent dual FXR antagonist and GPBAR1 agonist, with an IC50 of 15 μM against FXR and an EC50 of 26 nM for GPBAR1 activation. researchgate.netfrontiersin.org This demonstrates that while a C6 modification can produce a potent FXR agonist, a C7 modification can lead to an antagonist, highlighting the exquisite sensitivity of the receptor to the ligand's structure. researchgate.netfrontiersin.org

The table below illustrates the differing activities of key bile acid analogs, emphasizing the impact of the C6-substitution.

| Compound | Key Structural Feature | Receptor Target | Activity Profile | Potency (EC50/IC50) |

|---|---|---|---|---|

| Chenodeoxycholic Acid (CDCA) | Natural bile acid, no C6-substitution | FXR | Agonist | ~10 μM |

| Obeticholic Acid (OCA / 6-ECDCA) | 6α-ethyl group | FXR | Potent Agonist | 99 nM axonmedchem.commedchemexpress.com |

| (E)-7-Ethylidene-lithocholic Acid (7-ELCA) | 7-ethylidene group | FXR | Antagonist | 15 μM researchgate.netfrontiersin.org |

| (E)-7-Ethylidene-lithocholic Acid (7-ELCA) | 7-ethylidene group | GPBAR1 | Agonist | 26 nM researchgate.netfrontiersin.org |

Influence of Steroidal Backbone and Hydroxyl Group Positions on Receptor Binding

The steroidal backbone and the stereochemistry of its hydroxyl groups are fundamental to the activity of bile acid analogs. For FXR activation, the 7α-hydroxyl group is considered an essential pharmacophoric feature. cuni.cz Any change to this group's position can lead to a complete loss of activity. For example, the epimerization of the 7α-hydroxyl group to the 7β position results in a compound that is inactive toward FXR. cuni.czresearchgate.net This underscores the precise structural and steric requirements within the FXR binding pocket.

Computational Approaches to SAR Prediction and Ligand Design

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding the SAR of 6-ethylidene-obeticholic acid analogs and for designing novel ligands. researchgate.netuni-tuebingen.de These approaches allow researchers to visualize and analyze the binding modes of ligands within the receptor's binding pocket. researchgate.netacs.org

Docking studies have elucidated how agonists like Obeticholic Acid fit into the hydrophobic pocket of the FXR ligand-binding domain, which is formed by helices H3, H5, and H7. researchgate.net The negatively charged carboxylic acid side chain typically forms a salt bridge with positively charged residues, such as arginines and lysines, orienting the ligand correctly within the binding site. researchgate.net These computational models can rationalize why the 6α-ethyl group enhances potency by showing how it occupies a specific hydrophobic sub-pocket. cuni.cz

Furthermore, computational techniques are instrumental in designing dual FXR/GPBAR1 agonists or selective modulators. researchgate.netacs.org By creating homology models of receptors like GPBAR1 and performing docking simulations, scientists can predict how a single compound might interact with both receptors. acs.orgresearchgate.net This has led to the design of new generations of dual agonists by providing insights into the molecular basis for dual receptor activation. researchgate.netacs.org These structure-based design strategies are crucial for identifying new analogs with potentially improved therapeutic profiles and for exploring novel pharmacological applications. researchgate.net

Cellular and Molecular Mechanisms of Action of 6 Ethylidene Obeticholic Acid

Regulation of Gene Expression Profiles in Relevant Cell Types (e.g., Hepatocytes, Enterocytes)

In hepatocytes, 6-Ethylideneobeticholic acid demonstrates significant regulation of gene expression. nih.gov Transcriptomic analysis has revealed that it upregulates well-known FXR target genes. nih.gov These include the small heterodimer partner (SHP), bile salt export pump (BSEP), and the organic solute transporters alpha and beta (OSTα/OSTβ). nih.govnih.gov Additionally, it influences the expression of genes involved in lipid metabolism and inflammation. nih.govnih.gov For instance, it has been shown to reduce the expression of pro-inflammatory cytokines in macrophages. mdpi.com

In enterocytes, the activation of FXR by compounds like 6-Ethylideneobeticholic acid leads to the induction of fibroblast growth factor 19 (FGF19) expression. mdpi.com This hormone is then released into the portal circulation and acts on hepatocytes to regulate bile acid synthesis. mdpi.com

The table below summarizes the effects of 6-Ethylideneobeticholic acid on the gene expression of key targets in hepatocytes.

| Gene | Protein | Function | Effect of 6-Ethylidene-Obeticholic Acid |

| NR0B2 | Small Heterodimer Partner (SHP) | Transcriptional co-repressor | Upregulation nih.govnih.gov |

| ABCB11 | Bile Salt Export Pump (BSEP) | Transports bile salts from hepatocytes into bile | Upregulation nih.govnih.gov |

| SLC51A | Organic Solute Transporter α (OSTα) | Basolateral bile acid efflux | Upregulation nih.gov |

| SLC51B | Organic Solute Transporter β (OSTβ) | Basolateral bile acid efflux | Upregulation nih.gov |

| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in bile acid synthesis | Downregulation nih.gov |

| FGF19 | Fibroblast Growth Factor 19 | Regulates bile acid synthesis | Upregulation nih.gov |

Effects on Bile Acid Homeostasis Pathways at the Transcriptional Level

6-Ethylideneobeticholic acid plays a crucial role in maintaining bile acid homeostasis by transcriptionally regulating the key enzymes and transporters involved in their synthesis and circulation. nih.gov

A primary mechanism by which 6-Ethylideneobeticholic acid regulates bile acid levels is through the potent suppression of Cholesterol 7α-hydroxylase (CYP7A1). nih.gov CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis, converting cholesterol into 7α-hydroxycholesterol. nih.govnih.gov By activating FXR in the liver and intestines, 6-Ethylideneobeticholic acid initiates signaling cascades that lead to the transcriptional repression of the CYP7A1 gene. nih.govmdpi.com This inhibitory effect is mediated through two main pathways: the induction of SHP in hepatocytes and the stimulation of FGF19 secretion from enterocytes. mdpi.comresearchgate.net

Effective transport of bile acids into and out of hepatocytes is critical for preventing their cytotoxic accumulation. 6-Ethylideneobeticholic acid influences this process by upregulating the expression of key canalicular transporters. The bile salt export pump (BSEP), encoded by the ABCB11 gene, is a primary transporter responsible for secreting monovalent bile salts from hepatocytes into the bile canaliculi. researchgate.netnih.gov Activation of FXR by 6-Ethylideneobeticholic acid leads to increased expression of BSEP, thereby promoting bile acid efflux. nih.govnih.gov

Multidrug resistance-associated protein 2 (MRP2), encoded by the ABCC2 gene, is another important canalicular transporter that mediates the biliary excretion of various conjugated compounds, including sulfated and glucuronidated bile acids. nih.govmdpi.com The regulation of MRP2 by FXR activation is also a component of the protective effects of 6-Ethylideneobeticholic acid in cholestatic conditions. nih.gov

The following table details the key bile acid transporters regulated by this compound.

| Transporter | Gene | Location | Function | Regulation by this compound |

| BSEP | ABCB11 | Canalicular membrane of hepatocytes | Efflux of monovalent bile salts into bile researchgate.netnih.gov | Upregulation nih.govnih.gov |

| MRP2 | ABCC2 | Canalicular membrane of hepatocytes | Efflux of conjugated bile salts and other organic anions into bile nih.govmdpi.com | Upregulation nih.gov |

Influence on Cellular Signaling Cascades and Protein-Protein Interactions (e.g., SHP, FGF19)

The therapeutic effects of 6-Ethylideneobeticholic acid are mediated through its influence on intricate cellular signaling cascades and subsequent protein-protein interactions.

Small Heterodimer Partner (SHP): Upon activation by 6-Ethylideneobeticholic acid, FXR induces the expression of SHP, a nuclear receptor that lacks a conventional DNA-binding domain. mdpi.com SHP acts as a transcriptional co-repressor by interacting with and inhibiting the activity of several other nuclear receptors, including Liver Receptor Homolog-1 (LRH-1). mdpi.comnih.gov The interaction between SHP and LRH-1 is crucial for the repression of CYP7A1 gene expression, thereby reducing bile acid synthesis. mdpi.comnih.gov

Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation by 6-Ethylideneobeticholic acid stimulates the synthesis and secretion of FGF19. mdpi.comresearchgate.net FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex, consisting of FGF receptor 4 (FGFR4) and β-Klotho. nih.gov This binding activates a signaling cascade that ultimately leads to the repression of CYP7A1 transcription, providing a potent feedback mechanism to control bile acid production. researchgate.netnih.gov The FGF19 signaling pathway is independent of, but complementary to, the SHP-mediated repression of bile acid synthesis. nih.gov

Preclinical in Vitro Investigations of 6 Ethylidene Obeticholic Acid

Mechanistic Studies in Isolated Cell Lines and Primary Cell Cultures

No information available.

Functional Assays for Receptor Activation and Downstream Biological Effects

No information available.

Assessment of Metabolic Pathway Modulation in Cellular Systems (e.g., lipid, glucose)

No information available.

Preclinical in Vivo Studies Using Animal Models with 6 Ethylidene Obeticholic Acid

Experimental Models for Studying Bile Acid Metabolism and Signaling

A variety of animal models have been instrumental in elucidating the effects of Obeticholic Acid (OCA) on bile acid metabolism and the signaling pathways it governs, primarily through the activation of the farnesoid X receptor (FXR). mdpi.com These models are chosen for their ability to replicate specific aspects of human physiology and disease states.

Rodent Models:

Mouse Models: Standard mouse strains like the C57BL/6J are frequently used. For instance, in a model of gestational hypercholanemia, female C57BL/6J mice were fed a cholic acid-supplemented diet to mimic intrahepatic cholestasis of pregnancy, allowing researchers to study the effects of OCA on both maternal and fetal bile acid profiles. nih.gov To investigate specific mechanisms of liver injury and fibrosis, toxin-induced models are employed. nih.govbiocytogen.com The carbon tetrachloride (CCl4)-induced liver fibrosis model in mice is a well-established method that mirrors toxic liver damage in humans and has been used to assess the anti-fibrotic effects of OCA. nih.govbiocytogen.com

Rat Models: Rats are also widely used, particularly for inducing liver cirrhosis that resembles human pathology. Models of cirrhosis induced by toxins such as thioacetamide (B46855) (TAA) or CCl4 are used to study the preventative and therapeutic effects of OCA on hepatic inflammation and fibrosis. nih.govresearchgate.netncl.ac.uk For instance, CCl4-induced cirrhosis in rats provides a useful tool for investigating the pathogenesis of chronic liver disease. nih.gov Bile fistula models in cirrhotic rats have been specifically designed to study the metabolism and biliary secretion of OCA. nih.gov

Hamster Models:

Golden Syrian Hamsters: These are considered a valuable model for studying lipid and lipoprotein metabolism because their profile more closely resembles that of humans compared to mice and rats. clea-japan.comresearchgate.netunl.edu Unlike mice and rats, hamsters possess cholesteryl ester transfer protein (CETP), making them suitable for studying dyslipidemia. clea-japan.comresearchgate.netunl.edu Diet-induced non-alcoholic steatohepatitis (NASH) models in hamsters have been developed to evaluate the impact of OCA on both liver histology and the dyslipidemic side effects observed in human trials. clea-japan.comresearchgate.net Hyperlipidemic hamster models are used to investigate OCA's effects on cholesterol levels and the expression of related genes like the scavenger receptor class B type I (SR-BI). nih.gov

The table below summarizes key animal models used in the preclinical study of Obeticholic Acid.

| Animal Model | Disease/Condition Simulated | Key Research Focus |

| C57BL/6J Mouse | Gestational Hypercholanemia (ICP) | Maternal and fetal bile acid and lipid profiles. nih.gov |

| Mouse | Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis | Anti-fibrotic mechanisms, interaction with Smad3. nih.gov |

| Rat | Thioacetamide (TAA) or CCl4-Induced Cirrhosis | Hepatic inflammation, fibrosis, portal pressure. nih.govresearchgate.net |

| Rat | Bile Fistula Model | Metabolism and biliary secretion of OCA. nih.gov |

| Golden Syrian Hamster | Diet-Induced NASH and Hyperlipidemia | Effects on lipoprotein metabolism (LDL-C, HDL-C) and liver histology. clea-japan.comresearchgate.netnih.gov |

Investigation of Systemic and Organ-Specific Biological Activities and Pharmacodynamics

Preclinical studies in animal models have demonstrated that Obeticholic Acid (OCA), a potent FXR agonist, exerts significant biological activities, primarily targeting the liver and intestine. mdpi.com

Hepatic and Systemic Effects: In the liver, OCA-mediated FXR activation plays a crucial role in regulating the synthesis and transport of bile acids. mdpi.com A key pharmacodynamic effect is the suppression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This effect is mediated through the induction of the small heterodimer partner (SHP) in the liver. mdpi.com In the intestine, FXR activation by OCA leads to the release of fibroblast growth factor 19 (FGF19), which then travels to the liver to further suppress CYP7A1 expression. mdpi.com This dual-pathway regulation helps protect liver cells from bile acid toxicity. youtube.com

OCA also modulates lipid metabolism. In hyperlipidemic hamsters, OCA treatment was shown to increase the hepatic expression of scavenger receptor class B type I (SR-BI), which is involved in HDL cholesterol uptake, leading to reduced plasma HDL-C levels and decreased liver cholesterol content. nih.gov In a diet-induced NASH hamster model, OCA administration led to increased CETP activity, a 27% increase in LDL-C, and a 20% reduction in HDL-C, mimicking dyslipidemic effects seen in humans. clea-japan.com

Furthermore, OCA exhibits anti-inflammatory and anti-fibrotic properties. In rat models of toxic cirrhosis, OCA treatment decreased hepatic inflammation and fibrogenesis. researchgate.net It was shown to inhibit the activation of liver sinusoidal endothelial cells and Kupffer cells, which is related to the inhibition of the pro-inflammatory NF-κB pathway. researchgate.netncl.ac.uk In a mouse model of CCl4-induced fibrosis, OCA was found to protect against fibrosis by increasing the interaction between FXR and phosphorylated Smad3, a key protein in the pro-fibrotic TGF-β signaling pathway. nih.gov

The table below details some of the key pharmacodynamic effects of Obeticholic Acid observed in animal models.

| Target Organ | Biological Activity | Mechanism/Effect | Animal Model |

| Liver/Intestine | Regulation of Bile Acid Synthesis | Suppresses CYP7A1 expression via hepatic SHP and intestinal FGF19 induction. mdpi.com | General Rodent Models |

| Liver | Lipid Metabolism Modulation | Increases hepatic SR-BI expression, promoting HDL-C uptake. nih.gov | Hyperlipidemic Hamster |

| Systemic | Lipid Profile Alteration | Increases LDL-C and decreases HDL-C levels. clea-japan.com | Diet-Induced NASH Hamster |

| Liver | Anti-inflammatory | Inhibits NF-κB pathway in Kupffer cells and LSECs. researchgate.netncl.ac.uk | Rat (Toxic Cirrhosis) |

| Liver | Anti-fibrotic | Promotes interaction between FXR and pSmad3, inhibiting fibrosis. nih.gov | Mouse (CCl4-Induced Fibrosis) |

Pharmacokinetic Profiling in Animal Systems

The pharmacokinetics of Obeticholic Acid (OCA), including its absorption, distribution, metabolism, and excretion, have been characterized in several animal species. Following oral administration, OCA is well absorbed. youtube.com

Metabolism and Distribution: Similar to endogenous bile acids, OCA is extensively metabolized in the liver. youtube.comfda.gov The primary metabolic pathway is conjugation with the amino acids taurine (B1682933) and glycine (B1666218) to form glyco-OCA and tauro-OCA. fda.gov These conjugates are pharmacologically active. researchgate.net There are species-specific differences in conjugation patterns. In mice, rats, and dogs, OCA is primarily metabolized to its taurine conjugate. fda.gov In contrast, both taurine and glycine conjugates are major metabolites in humans. fda.gov The distribution of OCA and its conjugates is largely confined to the enterohepatic circulation (the liver, biliary tract, and intestine), which limits systemic exposure. researchgate.net

Enterohepatic Recirculation and Excretion: The conjugated forms of OCA are secreted into the bile, stored in the gallbladder, and released into the small intestine, where they are reabsorbed and return to the liver via the portal circulation. researchgate.net This process, known as enterohepatic recirculation, contributes to the prolonged presence of the compound in the body. The primary route of elimination for OCA and its metabolites is in the feces via biliary secretion. youtube.comnih.gov

Studies in rats with CCl4-induced cirrhosis have been conducted to understand how liver impairment affects the pharmacokinetics of OCA. These models help evaluate the biodistribution and metabolism of OCA in a diseased state, providing insights into whether hepatic concentrations become potentially harmful compared to endogenous bile acids. nih.gov A physiologic pharmacokinetic model developed from studies in cirrhotic rats and healthy volunteers indicated that while systemic exposure to OCA increases with hepatic impairment, the concentration in the liver (the primary site of action) increases only marginally. nih.govresearchgate.net

The table below provides a summary of the pharmacokinetic characteristics of Obeticholic Acid in animal systems.

| Pharmacokinetic Parameter | Description | Species Studied |

| Absorption | Well absorbed after oral administration. youtube.com | General |

| Metabolism | Extensive hepatic conjugation to active metabolites glyco-OCA and tauro-OCA. fda.gov | Rat, Mouse, Dog |

| Conjugation Profile | Primarily metabolized to the taurine conjugate in non-clinical species. fda.gov | Rat, Mouse, Dog |

| Distribution | Primarily distributed to the liver and gut via enterohepatic circulation. researchgate.net | General |

| Excretion | Primarily excreted in feces through biliary secretion. youtube.comnih.gov | General |

| Effect of Disease State | Cirrhosis increases systemic exposure but only marginally increases hepatic concentration. nih.govresearchgate.net | Rat |

Theoretical and Computational Modeling of 6 Ethylidene Obeticholic Acid

Molecular Docking and Dynamics Simulations for Receptor Interactions and Ligand Binding

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the binding of a ligand to its receptor at an atomic level. These methods are instrumental in understanding the interaction between 6-Ethylidene-Obeticholic Acid and the FXR.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would involve placing the molecule into the ligand-binding pocket (LBP) of the FXR. The LBP of FXR is known to be predominantly hydrophobic, which accommodates the steroidal core of bile acids. nih.gov The addition of the 6-ethylidene group in this compound, as with the 6α-ethyl group in Obeticholic acid, is thought to enhance its potency by establishing additional favorable interactions within this pocket. youtube.com Docking simulations can help to precisely map these interactions, identifying key amino acid residues that form hydrogen bonds, van der Waals interactions, and hydrophobic contacts with the ligand. For instance, studies on other FXR agonists have highlighted the importance of interactions with specific residues such as Arg335 for agonist activity. researchgate.net

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and realistic view of the ligand-receptor complex over time. These simulations model the movement of every atom in the system, offering insights into the conformational changes that occur upon ligand binding and the stability of the interactions predicted by docking. For the this compound-FXR complex, MD simulations could reveal how the binding of the ligand stabilizes the active conformation of the receptor, which is crucial for the recruitment of co-activator proteins and subsequent gene transcription. nih.gov The flexibility of both the ligand and the receptor can be assessed, providing a deeper understanding of the binding energetics. For example, MD simulations performed on the related compound (E)-7-Ethylidene-lithocholic Acid (7-ELCA), an FXR antagonist, were used to explore its binding mode within the FXR ligand-binding domain. nih.govfrontiersin.org A similar approach for this compound would be highly informative.

A hypothetical summary of key interactions for an FXR agonist like this compound, based on known data for similar compounds, is presented in the table below.

| Interaction Type | Potential Interacting Residues in FXR LBD | Part of this compound Involved |

| Hydrogen Bonding | Arg335, Tyr369 | Carboxylic acid group |

| Hydrophobic Interactions | Met328, Phe329, Ala291 | Steroid backbone, Ethylidene group |

| Van der Waals Contacts | Various residues within the LBP | Entire molecule |

In silico Prediction of Biological Activity and Structure-Activity Relationships

In silico methods are crucial for predicting the biological activity of compounds and for understanding their structure-activity relationships (SAR). These computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Prediction of Biological Activity: Various computational models can be employed to predict the biological activity of this compound. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. For a series of FXR agonists, a QSAR model could be developed to predict their potency based on various molecular descriptors such as electronic, steric, and hydrophobic properties. The activity of this compound could then be predicted using this model. Pharmacophore modeling is another approach that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for FXR agonists would typically include features like hydrogen bond donors and acceptors, and hydrophobic regions, corresponding to the key interaction points within the FXR LBP. bohrium.com

Structure-Activity Relationships (SAR): The study of SAR helps to understand how different chemical modifications to a molecule affect its biological activity. For bile acid analogs targeting FXR, SAR studies have revealed several key insights. The presence and orientation of hydroxyl groups on the steroid nucleus, as well as the nature of the side chain, are critical for FXR activation. nih.govdoi.org The introduction of an alkyl group at the 6-position, as in this compound, has been shown to significantly enhance agonist potency compared to the endogenous FXR ligand, chenodeoxycholic acid. nih.gov Computational analyses can quantify these relationships and provide a rationale for the observed activities. For example, introducing bulky substituents at the β-position of the steroid core has been shown to decrease FXR activation. nih.govresearchgate.net

The table below summarizes key structural features of bile acid-based FXR agonists and their general impact on activity.

| Structural Feature | Impact on FXR Agonist Activity | Rationale |

| Carboxylic acid side chain | Generally required for potent activity | Forms key hydrogen bonds in the LBP |

| 3α-hydroxyl group | Important for activity | Anchors the ligand in the LBP through hydrogen bonding |

| 7α-hydroxyl group | Contributes to agonist activity | Forms additional hydrogen bonds |

| 6α-alkyl substitution | Enhances potency | Increases hydrophobic interactions within the LBP |

| Bulky β-substituents | Decreases activity | May cause steric clashes in the LBP |

Advanced Cheminformatics and Ligand-Based Drug Design Methodologies

Cheminformatics and ligand-based drug design encompass a range of computational techniques that utilize information from known active ligands to design new ones, particularly when the three-dimensional structure of the target receptor is not available or when complementing structure-based approaches. nih.gov

Cheminformatics Approaches: Cheminformatics tools can be used to analyze large datasets of chemical compounds and their biological activities to identify trends and patterns. For the development of FXR agonists, cheminformatics can be used to create libraries of virtual compounds based on the bile acid scaffold of this compound. These libraries can then be screened in silico to identify candidates with potentially improved properties, such as higher potency or better selectivity. Molecular fingerprinting, a method of representing chemical structures as a series of binary digits, can be used to assess the similarity of new designs to known potent FXR agonists.

Ligand-Based Drug Design: In the context of this compound, ligand-based drug design would involve using the structure of this and other potent FXR agonists to develop predictive models. nih.gov If the crystal structure of FXR with this compound were unknown, one could build a pharmacophore model based on a set of known active and inactive molecules. This model would serve as a 3D query to search for new compounds that fit the required spatial and chemical features for FXR agonism. Additionally, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods generate 3D contour maps that show where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity, providing a detailed guide for the rational design of new analogs of this compound.

Analytical Methodologies for 6 Ethylidene Obeticholic Acid and Its Metabolites in Research

Chromatographic and Spectrometric Techniques for Quantification in Biological Matrices

The quantification of 6-Ethylidene-Obeticholic Acid, commonly known as Obeticholic Acid (OCA), and its primary metabolites in various biological matrices is predominantly achieved through the use of advanced hyphenated analytical techniques. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a robust and sensitive method for the simultaneous determination of OCA and its major metabolites, glyco-obeticholic acid (GOA) and tauro-obeticholic acid (TOA), in human and animal plasma. nih.govresearchgate.netnih.gov

Methodologies typically involve an initial sample preparation step to extract the analytes from the complex biological matrix. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction are commonly employed to ensure clean extracts and minimize matrix interference. nih.govnih.gov Chromatographic separation is generally performed on C18 stationary phases, which provide excellent resolution for bile acids. nih.govsmolecule.com

Mass spectrometric detection, often using electrospray ionization (ESI) in either positive or negative ion mode, offers high selectivity and sensitivity. nih.govsmolecule.com Quantification is typically performed using multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each analyte and internal standard, ensuring accurate measurement even at low concentrations. nih.gov For instance, one validated UPLC-MS/MS method for OCA in rat plasma demonstrated a linear range of 0.05-50 μg/mL with a high recovery rate of 91.34%-97.37%. nih.gov Another method for human plasma reported quantitative ranges of 0.2506 to 100.2 ng/mL for OCA, 0.2500 to 100.0 ng/mL for GOA, and 0.1250 to 50.00 ng/mL for TOA. nih.gov

The following tables summarize typical parameters used in the chromatographic and spectrometric analysis of Obeticholic Acid and its metabolites.

Table 1: Example of UPLC-MS/MS Method Parameters for OCA Quantification in Rat Plasma

| Parameter | Condition |

|---|---|

| Sample Preparation | Liquid-Liquid Extraction |

| Chromatography | Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm) |

| Mobile Phase | Acetonitrile and ultrapure water (containing 0.1% formic acid) |

| Detection | Electrospray Ionization (ESI) in positive ion mode |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (OCA) | m/z 419.38 → 401.22 |

| Linear Range | 0.05-50 μg/mL |

| Recovery Rate | 91.34%-97.37% |

Data sourced from Li et al., 2019. nih.gov

Table 2: Bioanalytical Method Validation Parameters for OCA and Metabolites in Human Plasma

| Analyte | Quantitative Range (ng/mL) |

|---|---|

| Obeticholic Acid (OCA) | 0.2506 – 100.2 |

| Glyco-Obeticholic Acid (GOA) | 0.2500 – 100.0 |

| Tauro-Obeticholic Acid (TOA) | 0.1250 – 50.00 |

Data sourced from Li et al., 2024. nih.gov

Metabolite Identification and Metabolic Pathway Elucidation in Preclinical Systems

The metabolic fate of this compound (Obeticholic Acid, OCA) has been elucidated through preclinical studies, primarily in rodent models. The metabolism of OCA occurs in the liver and follows pathways similar to endogenous bile acids. nih.govnih.gov The primary metabolic route involves conjugation with amino acids. nih.govdrugbank.com

In the liver, OCA is conjugated with either glycine (B1666218) or taurine (B1682933) to form its two major, pharmacologically active metabolites: glyco-obeticholic acid (GOA) and tauro-obeticholic acid (TOA). researchgate.netdrugbank.com These conjugated metabolites are then secreted into the bile. nih.gov Following secretion, the conjugates enter the enterohepatic circulation, where they are reabsorbed in the small intestine and return to the liver. nih.govdrugbank.com

Studies in rats with carbon tetrachloride-induced cirrhosis demonstrated that the metabolic pathways for OCA were similar to those in healthy control animals. nih.gov In these models, OCA was initially present as the unconjugated form in plasma, followed by the appearance and increase of its taurine- and glycine-conjugated metabolites. nih.gov Another metabolite, 3-glucuronide, has also been reported, though it is considered to have little pharmacological activity. drugbank.com

The intestinal microbiota plays a role in the metabolism of OCA conjugates. In the ileum, gut bacteria can deconjugate GOA and TOA, converting them back into the parent OCA, which can then be reabsorbed or eliminated. nih.govdrugbank.com It has been noted that OCA is not a substrate for metabolism by cytochrome P450 (CYP) enzymes in humans. nih.gov

Table 3: Identified Metabolites of this compound

| Metabolite Name | Site of Formation | Metabolic Process |

|---|---|---|

| Glyco-Obeticholic Acid (GOA) | Liver | Conjugation with Glycine |

| Tauro-Obeticholic Acid (TOA) | Liver | Conjugation with Taurine |

| 3-glucuronide | Liver | Glucuronidation |

| Obeticholic Acid (from conjugates) | Intestine | Deconjugation by microbiota |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | OCA |

| (E)-3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid | - |

| Glyco-Obeticholic Acid | GOA |

| Tauro-Obeticholic Acid | TOA |

| Chenodeoxycholic Acid | CDCA |

| Ursodeoxycholic Acid | UDCA |

| Diazepam | - |

| Acetonitrile | ACN |

| Formic Acid | - |

| Orthophosphoric Acid | OPA |

| Glycine | - |

Future Directions and Unaddressed Research Questions for 6 Ethylidene Obeticholic Acid

Exploration of Novel Receptor Targets Beyond FXR and GPBAR1

The primary mechanism of action for Obeticholic Acid, the parent compound of 6-Ethylidene-Obeticholic Acid, is the potent activation of FXR and, to a lesser extent, GPBAR1. mdpi.com However, the broader landscape of bile acid signaling involves a number of other receptors, and it remains an open question whether this compound interacts with these alternative targets.

Future research should investigate the activity of this compound on other nuclear and membrane receptors known to be modulated by bile acids. These include, but are not limited to, the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), the Vitamin D Receptor (VDR), and the Liver X Receptor (LXR). mdpi.commerckmillipore.com A study on Obeticholic Acid demonstrated that its activation of FXR can induce a synergistic transcriptional activation of the SR-BI gene in conjunction with LXR, suggesting a potential for cross-talk between these pathways that may also be relevant for this compound. nih.govresearchgate.net

Table 1: Potential Alternative Receptor Targets for this compound

| Receptor Class | Specific Examples | Known Bile Acid Interaction | Potential Implication for this compound |

|---|---|---|---|

| Nuclear Receptors | PXR, CAR, VDR, LXR | Regulation of xenobiotic and bile acid detoxification, calcium homeostasis, and cholesterol metabolism. mdpi.commerckmillipore.com | Uncovering novel metabolic regulatory pathways. |

Deeper Elucidation of Stereoisomeric Effects on Biological Activity

The stereochemistry of bile acids is a critical determinant of their biological activity. The synthesis of Obeticholic Acid is designed to be stereoselective to yield the 6α-ethyl derivative, as this configuration has been shown to be a potent FXR agonist. nih.govthieme-connect.com The introduction of an ethylidene group at the 6-position in this compound creates a new stereochemical consideration: the potential for (E) and (Z) isomers at the double bond, in addition to the existing chiral centers of the steroid core.

The orientation of the ethylidene group could significantly influence the molecule's binding affinity and efficacy at FXR and GPBAR1. Research on a related compound, (E)-7-Ethylidene-lithocholic Acid (7-ELCA), has demonstrated the profound impact of such a modification. 7-ELCA was identified as a potent dual FXR antagonist and GPBAR1 agonist, a complete reversal of the FXR agonism seen with OCA. nih.govnih.gov This highlights the sensitivity of the receptor binding pocket to the geometry of substituents on the bile acid scaffold.

Future research must focus on the stereoselective synthesis of both the (E) and (Z) isomers of this compound. A comparative analysis of their biological activity at FXR, GPBAR1, and other potential targets would provide invaluable structure-activity relationship (SAR) data. This would not only clarify the optimal configuration for desired activity but could also lead to the discovery of isomers with unique pharmacological profiles, such as selective GPBAR1 agonism or dual FXR/GPBAR1 antagonism.

Potential for Development as a Biochemical Probe or Tool Compound in Bile Acid Research

Highly potent and selective receptor ligands are invaluable as research tools. Given that this compound is a derivative of the potent FXR agonist OCA, it holds the potential to be developed into a biochemical probe to investigate bile acid signaling pathways. nih.gov

Chemoproteomic strategies have successfully employed modified bile acid-based probes that are both "clickable" and photoreactive to identify novel bile acid-interacting proteins. nih.govacs.org These probes can be used to covalently label and subsequently identify binding partners in a cellular context. The development of a this compound derivative incorporating a photoreactive group (e.g., a diazirine) and a bioorthogonal handle (e.g., an alkyne for click chemistry) would create a powerful tool.

Such a probe could be used to:

Map the binding site of this compound within the ligand-binding domain of FXR and GPBAR1 with high resolution.

Identify novel interacting proteins and off-targets in a cellular lysate or in living cells, potentially uncovering new signaling pathways.

Investigate the dynamics of receptor-ligand interactions and receptor trafficking.

The unique ethylidene functional group could also serve as a handle for the attachment of fluorescent dyes or other reporter molecules, creating probes for use in fluorescence polarization assays or cellular imaging studies.

Research into Synergistic or Antagonistic Interactions with Other Bile Acid Derivatives

In clinical practice, Obeticholic Acid is often used in combination with another bile acid, Ursodeoxycholic Acid (UDCA), for the treatment of primary biliary cholangitis (PBC), particularly in patients who have an inadequate response to UDCA alone. nih.govmedscape.com Meta-analyses of combination therapy have shown that it can lead to significant improvements in liver enzyme levels compared to UDCA monotherapy, suggesting a synergistic interaction. nih.govresearchgate.net

The potential for this compound to engage in similar synergistic or even antagonistic interactions with other bile acids is a critical and unaddressed research question. Future studies should systematically evaluate the effects of co-administering this compound with other key bile acids and their derivatives.

Table 2: Potential Bile Acid Interaction Studies for this compound

| Interacting Bile Acid | Rationale for Study | Potential Outcome |

|---|---|---|

| Ursodeoxycholic Acid (UDCA) | UDCA is a hydrophilic bile acid with cytoprotective properties; OCA and UDCA have shown synergistic benefits. nih.gov | To determine if this compound enhances the therapeutic effects of UDCA in models of cholestatic liver disease. |

| Chenodeoxycholic Acid (CDCA) | As the endogenous FXR agonist, understanding its interaction with a potent synthetic agonist is fundamental. | To investigate potential competition at the FXR binding site and effects on downstream gene regulation. |

| (E)-7-Ethylidene-lithocholic Acid (7-ELCA) | 7-ELCA is an FXR antagonist. nih.govnih.gov | To explore the potential for antagonistic effects and to probe the functional consequences of simultaneous FXR agonism and antagonism. |

Investigating these interactions will be crucial for understanding how this compound might function within the complex milieu of the endogenous bile acid pool and in the context of combination therapies. Such research could reveal novel therapeutic strategies that leverage synergistic effects or avoid antagonistic pairings.

Q & A

Q. What preclinical models are appropriate for evaluating the hepatoprotective efficacy of 6-Ethylidene-Obeticholic Acid?

Researchers should employ bile duct ligation (BDL) models or Mdr2−/− mice to simulate cholestatic liver injury, monitoring serum alkaline phosphatase (ALP) and total bilirubin as key biomarkers. Dose-response studies in these models should compare this compound against standard FXR agonists like obeticholic acid, with histopathological assessment of ductular proliferation and fibrosis at 4-8 week intervals. Ensure rigorous documentation of animal housing conditions and dosing protocols to enhance reproducibility .

Q. How should initial dose-ranging studies for this compound be designed in animal models?

Use a factorial design with escalating doses (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg) administered daily over 12 weeks. Measure hepatic FXR activation via SHP mRNA expression and serum bile acid profiles. Include ursodiol as a comparator arm to assess additive effects. Data should be analyzed using ANOVA with post-hoc Tukey tests to identify dose-dependent responses .

Q. What are the key biochemical endpoints for assessing this compound efficacy in early-phase trials?

Primary endpoints should include ALP reduction ≥15% from baseline and normalization of total bilirubin. Secondary endpoints may incorporate PRO-C3 collagen (fibrogenesis marker) and FGF19 levels. Ensure endpoints align with regulatory guidelines for cholestatic liver diseases, as validated in prior obeticholic acid trials .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between biochemical response (ALP reduction) and fibrosis outcomes in this compound trials?

Apply time-dependent Cox regression models to analyze ALP trajectories against longitudinal elastography (FibroScan) measurements. For trials showing improved biomarkers without fibrosis benefit, conduct mediation analysis to quantify treatment effects attributable to non-FXR pathways. Power subgroup analyses using baseline PRO-C3 levels to identify fibrosis-responsive cohorts .

Q. What adaptive clinical trial designs optimize dose selection for this compound?

Implement a Bayesian response-adaptive design with pre-specified dose escalation rules (e.g., pruritus severity thresholds). Dynamically allocate patients between 5 mg and 10 mg arms based on interim ALP reduction (≥15% as a decision point). Maintain ursodiol background therapy in ≥90% of participants to mirror real-world conditions .

Q. How should researchers validate transcriptomic signatures as predictive biomarkers for treatment responsiveness?

Perform RNA sequencing on baseline liver biopsies from phase II cohorts, prioritizing FXR-target genes (BSEP, SHP) and fibrogenesis markers. Establish machine learning classifiers using LASSO regression on top 200 differentially expressed genes, validated against 1-year MELD score progression. Confirm mechanistic relevance through siRNA knockdown in primary human hepatocytes .

Q. What methodologies address pruritus severity assessment in this compound trials?

Co-primary endpoints should include the Visual Analog Scale (VAS) and 5-D Itch Scale, collected daily via electronic diaries. Measure serum autotaxin and lysophosphatidic acid (LPA) species via LC-MS/MS to correlate with symptom severity. Schedule dermatological evaluations at weeks 4, 12, and 24 to quantify excoriation lesions .

Data Analysis & Reporting

Q. How should contradictory efficacy outcomes (e.g., biochemical vs. histological) be reported?

Separate primary biochemical endpoints from exploratory histological analyses in results sections. Use Forest plots to display treatment effects across subgroups (e.g., baseline ALP quartiles). In discussions, apply Hill’s causality criteria to evaluate biomarker-clinical outcome relationships, explicitly addressing mechanisms for observed dissociations .

Q. What statistical methods handle missing data in longitudinal studies?

Implement multiple imputation with chained equations (MICE) incorporating baseline characteristics and prior biomarker trajectories. Perform sensitivity analyses comparing complete case vs. imputed datasets. Pre-specify handling of treatment discontinuations in statistical analysis plans .

Q. How can multidisciplinary teams investigate extrahepatic metabolic effects?

Form collaborative cores integrating hepatology, lipidomics, and nuclear receptor biology expertise. Design nested cohort studies measuring FGF19 postprandial response and adipose tissue insulin sensitivity (hyperinsulinemic-euglycemic clamp). Coordinate data through centralized repositories using OMOP CDM standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.